N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a pyrrolidinone ring, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-9-7-15(8-10-16)20-13-14(11-18(20)21)12-19-25(22,23)17-5-3-2-4-6-17/h2-10,14,19H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTNOOSVTBWDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
The final step involves the sulfonamide formation, where benzenesulfonyl chloride reacts with the amine group of the intermediate compound. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability. Solvent selection, temperature control, and reaction time are critical parameters that are meticulously controlled during industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
2.1 Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide. For example, derivatives of benzenesulfonamide have been shown to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis .
2.2 Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory drugs suggests potential efficacy in reducing inflammation. Research indicates that benzenesulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Pharmacological Studies
3.1 Mechanism of Action
Pharmacological studies suggest that this compound may exert its effects through multiple mechanisms, including the modulation of enzyme activity and receptor interactions. For instance, the inhibition of carbonic anhydrase has been noted in related compounds, which could lead to therapeutic applications in conditions like glaucoma .
3.2 Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Glaucoma Treatment : A study demonstrated that benzenesulfonamide derivatives could effectively reduce intraocular pressure in animal models, indicating their potential use in treating glaucoma .
- Cancer Cell Line Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Mechanism of Action
The biological activity of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This mechanism is particularly effective in antibacterial agents, where the compound inhibits the synthesis of bacterial cell walls.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)benzenesulfonamide
- N-(4-methoxyphenyl)-2-oxopyrrolidine
- N-(4-methoxyphenyl)-5-oxopyrrolidine
Uniqueness
Compared to similar compounds, N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide stands out due to its combined structural features, which confer unique reactivity and biological activity. The presence of both the pyrrolidinone ring and the sulfonamide group allows for a broader range of chemical modifications and applications.
Biological Activity
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrrolidinone ring and a sulfonamide group. The synthesis typically involves multi-step organic reactions, where the pyrrolidinone is formed through cyclization, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step involves the formation of the sulfonamide through reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, effectively inhibiting enzymes involved in critical biological pathways. This mechanism is particularly relevant in antibacterial activity, where it disrupts bacterial cell wall synthesis.
- Calcium Channel Modulation : Research indicates that derivatives of benzenesulfonamide can influence perfusion pressure and coronary resistance by interacting with calcium channels in cardiac tissues . This suggests potential applications in cardiovascular therapies.
Antiproliferative Activity
Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .
Cardiovascular Effects
Research utilizing isolated rat heart models has demonstrated that certain sulfonamide derivatives can lower perfusion pressure and coronary resistance. For instance, compounds similar to this compound have been shown to interact with biomolecules regulating blood pressure, indicating their potential use in treating hypertension .
Table 1: Summary of Experimental Findings on Biological Activity
| Compound Name | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Control | - | Baseline | Baseline |
| This compound | 0.001 | Decreased | Decreased |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Decreased | Decreased |
| 2,5-dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | 0.001 | No significant change | No significant change |
This table summarizes the effects observed in experimental settings, highlighting the compound's ability to modulate cardiovascular parameters effectively.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide?
- Answer : The synthesis typically involves multi-step routes:
Pyrrolidinone ring formation : Cyclization of γ-lactam precursors under basic conditions (e.g., K₂CO₃ in DMF) to generate the 5-oxopyrrolidin-3-yl scaffold .
Sulfonamide coupling : Reacting the pyrrolidinone intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide group .
Functionalization : Alkylation or reductive amination to attach the 4-methoxyphenyl group to the pyrrolidinone nitrogen .
- Critical factors : Reaction temperature (optimized at 60–80°C for sulfonylation), solvent polarity, and stoichiometric ratios to minimize byproducts .
Q. What analytical techniques are essential for characterizing this compound?
- Answer : Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolidinone and sulfonamide moieties. For example, the methoxy group’s singlet at ~3.8 ppm and sulfonamide protons at ~7.5–8.0 ppm .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₁N₂O₄S: ~381.12) .
- X-ray crystallography : Resolve ambiguous stereochemistry; analogous structures show intermolecular hydrogen bonding between sulfonamide S=O and adjacent NH groups .
Advanced Research Questions
Q. How to design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
- Answer :
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase) based on structural analogs .
- Assay design :
- Enzyme kinetics : Use fluorescence-based or colorimetric assays (e.g., acetazolamide as a positive control for carbonic anhydrase inhibition) .
- Dose-response curves : Test concentrations from 1 nM–100 μM to calculate IC₅₀ values. Include controls for non-specific binding (e.g., bovine serum albumin) .
- Validation : Orthogonal assays like isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Q. How to address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Answer : Contradictions may arise from:
- Purity issues : Confirm compound integrity via HPLC (>95% purity) and LC-MS to rule out degradation .
- Assay interference : Test for false positives/negatives due to autofluorescence (common in sulfonamides) using counter-screens with scrambled targets .
- Buffer conditions : Optimize pH (e.g., 7.4 vs. 6.5 for lysosomal enzymes) and ionic strength to mimic physiological environments .
- Resolution : Use statistical tools (e.g., Grubbs’ test) to identify outliers and repeat experiments with triplicate technical replicates .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining activity?
- Answer :
- Structural modifications :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) on the benzene ring to enhance solubility without disrupting sulfonamide-enzyme interactions .
- Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
- In silico modeling : Perform molecular dynamics simulations to predict binding affinity changes post-modification .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
